N-benzyl-4-chlorophthalazin-1-amine
CAS No.:
Cat. No.: VC16402010
Molecular Formula: C15H12ClN3
Molecular Weight: 269.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12ClN3 |
|---|---|
| Molecular Weight | 269.73 g/mol |
| IUPAC Name | N-benzyl-4-chlorophthalazin-1-amine |
| Standard InChI | InChI=1S/C15H12ClN3/c16-14-12-8-4-5-9-13(12)15(19-18-14)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19) |
| Standard InChI Key | SPVAQTODVZCKSM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=NN=C(C3=CC=CC=C32)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure combines a bicyclic phthalazine system with a benzyl substituent and a chlorine atom. The phthalazine core consists of two fused benzene rings, with one nitrogen atom in each ring. The chlorine atom at the 4-position introduces electronic effects that influence reactivity, while the benzyl group at the 1-position enhances lipophilicity, potentially improving membrane permeability .
Molecular Formula:
Molecular Weight: 243.7 g/mol
IUPAC Name: 4-chloro-1-[(phenylmethyl)amino]phthalazine
Spectroscopic and Crystallographic Data
X-ray crystallography of analogous N-benzyl sulfonamides reveals orthorhombic crystal systems (space group Pna2) with tetrahedral geometry around sulfur atoms . While crystallographic data for N-benzyl-4-chlorophthalazin-1-amine remains unpublished, its structural similarity to sulfonamide derivatives suggests comparable solid-state stability. Key bond lengths, such as (~1.43 Å) in sulfonamides, provide benchmarks for predicting the geometry of the phthalazine core .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a two-step process:
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Formation of 4-Chlorophthalazin-1-amine: Reaction of phthalazine derivatives with chlorinating agents (e.g., POCl) introduces the chlorine substituent .
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Benzylation: The primary amine undergoes nucleophilic substitution with benzyl bromide under SN1-like conditions. A proposed mechanism involves the generation of a benzylic carbocation intermediate, which reacts with the deprotonated amine (Scheme 1) .
Scheme 1: Benzylation via SN1 Mechanism
Physicochemical Properties
| Property | Value/Range |
|---|---|
| Melting Point | 180–185°C (predicted) |
| Solubility | Low in water; soluble in DMSO, DMF |
| LogP (Partition Coefficient) | ~2.8 (estimated) |
| pKa | 9.2 (amine proton) |
The chlorinated phthalazine core contributes to low aqueous solubility, necessitating formulation strategies for biological applications. The benzyl group increases logP, enhancing blood-brain barrier penetration potential .
Comparative Analysis with Analogous Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-Chlorophthalazin-1-amine | No benzyl group | Moderate kinase inhibition |
| N-Benzylphthalazin-1-amine | No chlorine substituent | Reduced anticancer potency |
| ML323 | Pyrimidine core | USP1/UAF1 inhibition (IC: 50 nM) |
The chlorine atom in N-benzyl-4-chlorophthalazin-1-amine enhances target binding affinity compared to non-chlorinated analogs, while the benzyl group improves pharmacokinetic properties .
Applications in Drug Discovery and Materials Science
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Kinase Inhibitors: Functionalization at the 4-position enables diversification for structure-activity relationship (SAR) studies .
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PROTACs: Integration into proteolysis-targeting chimeras for targeted protein degradation .
Materials Science
Phthalazine derivatives are utilized in:
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